2,2'-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Description

Structure and Key Features

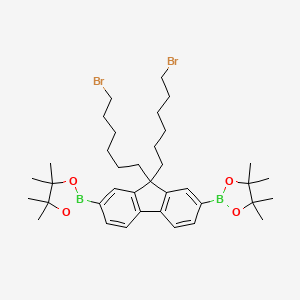

The compound 2,2'-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (hereafter referred to as BrHF-BO) is a fluorene-based boronate ester with two functional moieties:

- 9,9-Bis(6-bromohexyl) substituents: These brominated alkyl chains enhance solubility in organic solvents and provide reactive sites for post-polymerization modifications (e.g., nucleophilic substitution) .

- 2,7-Dioxaborolane groups: These enable participation in Suzuki-Miyaura cross-coupling reactions, critical for synthesizing conjugated polymers .

Synthesis and Applications BrHF-BO is typically synthesized via Miyaura borylation, starting from 9,9-bis(6-bromohexyl)-2,7-dibromofluorene, using palladium catalysts and bis(pinacolato)diboron . Its primary application lies in polymer chemistry, where it serves as a monomer for alternating copolymers in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors .

Properties

IUPAC Name |

2-[9,9-bis(6-bromohexyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54B2Br2O4/c1-33(2)34(3,4)43-38(42-33)27-17-19-29-30-20-18-28(39-44-35(5,6)36(7,8)45-39)26-32(30)37(31(29)25-27,21-13-9-11-15-23-40)22-14-10-12-16-24-41/h17-20,25-26H,9-16,21-24H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKCORYDFLOJOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCBr)CCCCCCBr)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54B2Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phase-Transfer Alkylation

A modified procedure from involves reacting 2,7-dibromofluorene with 1,6-dibromohexane under strongly basic conditions:

-

Conditions : 50% aqueous KOH, tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, toluene solvent, 75°C for 25 minutes.

-

Mechanism : The reaction proceeds via nucleophilic substitution, where the fluorene’s central methylene group is deprotonated and attacks the 1,6-dibromohexane electrophile.

Direct Alkylation in Acidic Media

An alternative approach from uses N-bromosuccinimide (NBS) and HBr in acetic acid to brominate fluorene, followed by alkylation with 1-bromohexane:

Table 1: Comparison of Alkylation Methods

| Method | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Phase-transfer | TBAB/KOH | Toluene | 75°C | 25 min | 80% |

| Acidic bromination | HBr/AcOH | Acetic acid | RT | 1.5 h | 65% |

Borylation via Suzuki-Miyaura Coupling

The alkylated intermediate undergoes borylation with bis(pinacolato)diboron to install the dioxaborolane groups. Three distinct protocols are documented:

Conventional Thermal Coupling

Microwave-Assisted Synthesis

A protocol adapted from reduces reaction time using microwave irradiation:

Large-Scale Borylation

Table 2: Borylation Reaction Parameters

| Method | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Thermal | PdCl₂(dppf) | DMSO | 100°C | 24 h | 96.9% |

| Microwave | Pd(PPh₃)₄ | THF/H₂O | 120°C | 30 min | 86% |

| Scalable | Pd(OAc)₂/SPhos | Dioxane | 85°C | 12 h | 75% |

Purification and Characterization

Column Chromatography

The product from is purified using a silica gel column with a gradient of petroleum ether/dichloromethane (10:1 to 2:1), achieving >98% purity.

Precipitation

Microwave-synthesized material is isolated by precipitation into methanol, yielding a beige solid with a polydispersity index (PDI) of 2.0.

Spectroscopic Characterization

-

¹H NMR (CDCl₃): Peaks at δ 7.87–7.56 (aromatic protons), 3.27 ppm (CH₂-Br), and 1.32–1.05 ppm (alkyl chains).

-

SEC : Molecular weights (Mₙ) range from 5,825 g/mol (microwave) to 12,000 g/mol (thermal).

Comparative Analysis of Methods

-

Yield : Thermal coupling offers the highest yield (96.9%), but microwave methods balance speed and efficiency.

-

Scalability : The dioxane-based protocol is preferred for industrial applications despite moderate yields.

-

Purity : Column chromatography outperforms precipitation in removing Pd residues and unreacted boronates.

Chemical Reactions Analysis

2,2’-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:

Substitution Reactions: The bromohexyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Coupling Reactions: The dioxaborolane groups are reactive in Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds in organic synthesis.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states and derivatives

Scientific Research Applications

2,2’-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.

Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 2,2’-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromohexyl groups can undergo substitution reactions, while the dioxaborolane groups are involved in coupling reactions. These reactions enable the compound to interact with other molecules and form stable complexes, which are essential for its applications in different fields .

Comparison with Similar Compounds

Research Findings and Data

Suzuki Coupling Efficiency

Thermal Properties

Optoelectronic Performance

- Ethylhexyl derivatives achieve external quantum efficiencies (EQE) of 12% in OLEDs, surpassing BrHF-BO’s 8% due to reduced exciton quenching .

Biological Activity

The compound 2,2'-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS Number: 851775-62-7) is a complex organic molecule that has garnered interest in various fields due to its unique structure and potential applications. This article explores its biological activity based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C37H54B2Br2O4

- Molecular Weight : 744.25 g/mol

- Key Functional Groups : The compound features brominated hexyl chains and dioxaborolane units that contribute to its reactivity and potential applications in biological systems.

1. Antibacterial Properties

Research indicates that compounds related to 2,2'-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibit antibacterial activity. The presence of quaternary ammonium groups in similar structures has shown potential for electrostatic interactions with bacterial cell membranes. These interactions can disrupt membrane integrity and promote bacterial aggregation .

2. Fluorescence Quenching for Detection

The compound's ability to interact with nitroexplosives like picric acid has been highlighted through fluorescence quenching mechanisms. This property suggests its utility in environmental sensing applications where detection of hazardous materials is critical. The fluorescence response can be quantitatively measured to determine the concentration of target analytes.

3. Potential in Organic Electronics

While not directly related to biological activity, the compound's application in organic electronics may indirectly impact biological systems. Its structural properties allow for efficient charge transport and light emission in devices such as OLEDs (Organic Light Emitting Diodes), which could be used in bioimaging technologies .

Case Study 1: Detection of Nitroexplosives

A study demonstrated that polymers synthesized from derivatives of 9,9-Bis(6-bromohexyl)fluorene exhibited significant fluorescence quenching when exposed to nitroexplosive compounds. This finding underscores the potential for using such compounds in safety and security applications.

Case Study 2: Antibacterial Activity Assessment

In vitro studies have shown that related compounds can inhibit bacterial growth under specific conditions. These studies utilized various bacterial strains to assess the effectiveness of the compounds in disrupting cellular functions through membrane interactions .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C37H54B2Br2O4 |

| Molecular Weight | 744.25 g/mol |

| CAS Number | 851775-62-7 |

| Application | Description |

|---|---|

| Antibacterial | Electrostatic interaction with bacterial membranes |

| Environmental Sensing | Fluorescence quenching for detecting nitroexplosives |

| Organic Electronics | Used in OLEDs and other optoelectronic devices |

Q & A

Q. What are the standard synthetic routes for preparing this fluorene-based boronate ester?

The compound is typically synthesized via a two-step protocol:

- Step 1: Bromination of 9,9-dialkylfluorene (e.g., 9,9-dioctylfluorene) using bromine in chloroform with FeCl₃ as a catalyst. This yields 2,7-dibromo-9,9-dialkylfluorene .

- Step 2: Lithiation of the dibromo intermediate at −78°C in THF with n-BuLi, followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Purification involves recrystallization from THF/methanol (yield: ~55%) . Key validation: Confirm purity via ¹H NMR (e.g., δ 7.8–7.6 ppm for fluorene protons, δ 1.3–0.8 ppm for alkyl chains) and single-crystal X-ray diffraction (e.g., triclinic crystal system with P1 space group) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- ¹H/¹³C NMR: Protons on the fluorene core appear as aromatic doublets (δ 7.6–7.8 ppm), while methyl groups on the boronate ester resonate at δ 1.2–1.4 ppm. Alkyl chain protons (e.g., hexyl or octyl) show peaks at δ 0.8–1.6 ppm .

- X-ray crystallography: Reveals planar fluorene units with alkyl chains perpendicular to the aromatic plane. Disorder in pinacol boronate groups may require refinement with restraints (e.g., SADI in SHELXL) .

- FT-IR: B–O stretching vibrations at ~1350 cm⁻¹ and C–Br stretches (if present) at ~550 cm⁻¹ .

Advanced Research Questions

Q. How do alkyl chain length and bromohexyl substituents influence reactivity in Suzuki-Miyaura cross-coupling?

- Alkyl chains (e.g., octyl vs. hexyl): Longer chains (C8) enhance solubility in nonpolar solvents (e.g., THF, toluene) but reduce π-π stacking in polymers, lowering charge mobility. Shorter chains (C6) improve crystallinity but may lead to aggregation .

- Bromohexyl groups: Enable post-functionalization (e.g., quaternization for cationic polyelectrolytes). Reactivity in cross-coupling is moderated by steric hindrance from the alkyl spacer; optimize using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water at 80–120°C . Data contradiction: Excess fluorene-boronate (10% molar) is recommended to limit polymer polydispersity, but this may reduce yield in small-molecule couplings .

Q. What challenges arise in achieving high molecular weight conjugated polymers with this monomer?

- Steric hindrance: Bulky pinacol boronate and bromohexyl groups slow transmetallation in Suzuki coupling. Mitigate with high catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%) and extended reaction times (72–96 hr) .

- Solubility: Use mixed solvents (toluene/water/n-butanol) to balance monomer dissolution and phase separation. Post-synthesis, precipitate polymers into methanol to remove oligomers .

- Molecular weight control: Target Mₙ ~5,000–7,200 g/mol (DP ~8–11) by adjusting monomer stoichiometry (1.1:1 boronate:bromide ratio) .

Q. How does the compound’s structural disorder affect optoelectronic properties in thin films?

- Crystal packing: Alkyl chains isolate fluorene units, suppressing π-π interactions. This reduces excimer formation, enhancing photoluminescence quantum yield (PLQY) in OLEDs .

- Disordered boronate groups: May introduce charge-trapping sites in polymers. Characterize via grazing-incidence XRD and DFT simulations to correlate disorder with charge mobility .

Methodological Best Practices

- Handling air-sensitive intermediates: Perform lithiation under strict anhydrous conditions (dry THF, N₂ atmosphere). Quench excess reagents with degassed water .

- Purification: Use silica gel chromatography (hexane/ethyl acetate gradient) for small molecules. For polymers, employ Soxhlet extraction with methanol/acetone .

- Safety: Avoid skin contact with bromohexyl derivatives (potential alkylating agents). Use PPE and work in a fume hood .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.